molecular formula C9H8N2O7S B12670490 Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester CAS No. 139326-46-8

Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester

Cat. No.: B12670490
CAS No.: 139326-46-8
M. Wt: 288.24 g/mol
InChI Key: YRLSZEJIWOESRX-UHFFFAOYSA-N
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Description

Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester is a chemical compound with the molecular formula C9H8N2O7S It is known for its unique structural properties, which include a sulfinyl group attached to a 2,4-dinitrophenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 2,4-dinitrophenylhydrazine with acetic acid and methanol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is performed using a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines are used in substitution reactions, often under mild conditions to prevent decomposition.

Major Products Formed

    Hydrolysis: Acetic acid and methanol.

    Reduction: 2,4-diaminophenylsulfinyl acetic acid methyl ester.

    Substitution: Various substituted phenylsulfinyl acetic acid methyl esters, depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfinyl and nitro compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and cellular receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylacetic acid: Similar structure but lacks the sulfinyl and ester groups.

    Methyl 2,4-dinitrophenylacetate: Similar but lacks the sulfinyl group.

    2,4-Dinitrophenylsulfinyl acetic acid: Similar but lacks the ester group.

Uniqueness

Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and ester functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

CAS No.

139326-46-8

Molecular Formula

C9H8N2O7S

Molecular Weight

288.24 g/mol

IUPAC Name

methyl 2-(2,4-dinitrophenyl)sulfinylacetate

InChI

InChI=1S/C9H8N2O7S/c1-18-9(12)5-19(17)8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3

InChI Key

YRLSZEJIWOESRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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